tert-Butyl 2-chlorothiophene-3-carboxylate
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Overview
Description
tert-Butyl 2-chlorothiophene-3-carboxylate is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chlorothiophene-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and nucleophiles such as amines or thiols in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of tert-butyl 2-aminothiophene-3-carboxylate or tert-butyl 2-thiolothiophene-3-carboxylate.
Oxidation: Formation of tert-butyl 2-chlorothiophene-3-sulfoxide or tert-butyl 2-chlorothiophene-3-sulfone.
Reduction: Formation of tert-butyl 2-chlorothiophene-3-methanol or tert-butyl 2-chlorothiophene-3-aldehyde.
Scientific Research Applications
tert-Butyl 2-chlorothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of tert-Butyl 2-chlorothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxythiophene-2-carboxylate
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl (2-chloroacetyl)carbamate
Uniqueness
tert-Butyl 2-chlorothiophene-3-carboxylate is unique due to the presence of both a chlorine atom and a tert-butyl ester group on the thiophene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C9H11ClO2S |
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Molecular Weight |
218.70 g/mol |
IUPAC Name |
tert-butyl 2-chlorothiophene-3-carboxylate |
InChI |
InChI=1S/C9H11ClO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,1-3H3 |
InChI Key |
FKFKSQQWYWVRRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1)Cl |
Origin of Product |
United States |
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